2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid
Overview
Description
The compound is a derivative of difluorophenylacetic acid, which is a type of fluorinated building block . These types of compounds are often used in chemical synthesis .
Physical And Chemical Properties Analysis
Based on similar compounds, we can expect that this compound would have a molecular weight around 172.13 . Other properties like boiling point, melting point, etc., can’t be determined without specific information.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Characterization : This compound has been synthesized and characterized in various studies. For instance, a related compound, {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid, was prepared and characterized using elemental analyses, FT-IR, 1H NMR spectroscopy, and X-ray diffraction, with a focus on its crystal structure and intermolecular interactions (Aydin et al., 2010).
Chemical Properties and Reactions
- Electrophilic Aromatic Reactivities : The rates of gas-phase elimination of acetic acid from 1-arylethyl acetates, including thiazolyl derivatives, have been measured, providing insights into the polarisability of thiazole and the effect of hydrogen bonding on the reactivity of N-containing heterocycles (August et al., 1986).
Photodegradation Studies
- Photo-degradation Analysis : The photo-degradation behavior of pharmaceutical compounds containing thiazole, such as {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, has been studied, providing insights into the formation of photo-degradation products and the impact of specific substituents on this process (Wu et al., 2007).
Potential Biological Activities
- Antimicrobial Activity : Compounds such as 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (rhodanine-3-acetic acid) derivatives have shown potential antimicrobial activity against bacteria, mycobacteria, and fungi, indicating the potential biological applications of these compounds (Krátký et al., 2017).
Crystallographic Studies
- Crystal Structure Analysis : The crystal structure of compounds related to 2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid has been extensively studied, revealing details about the molecule's conformation and intermolecular interactions. For example, the study of the crystal structure of febuxostat–acetic acid provides insights into the arrangement of thiazole rings and their interactions with other functional groups (Wu et al., 2015).
Safety And Hazards
Future Directions
The future directions of research and development would depend on the specific properties and potential applications of this compound. Difluorophenylacetic acids have been used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics (F-PNA), which suggests potential applications in biochemistry or medicine .
properties
IUPAC Name |
2-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2S/c12-8-2-1-6(3-9(8)13)11-14-7(5-17-11)4-10(15)16/h1-3,5H,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZPOYXKTZBOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CS2)CC(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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